Argatroban-d3

Descripción general

Descripción

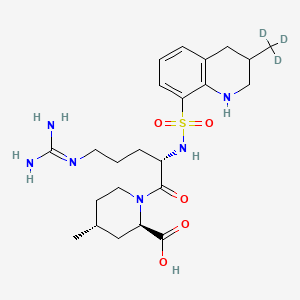

Argatroban-d3 is a deuterium-labeled analog of Argatroban, a direct thrombin inhibitor used clinically as an anticoagulant. The deuterated form replaces three hydrogen atoms with deuterium atoms, increasing its molecular weight (511.66 g/mol) compared to the parent compound (526.66 g/mol) . This isotopic substitution enhances its utility as an internal standard in mass spectrometry-based quantification, minimizing interference from endogenous compounds and improving analytical precision . This compound is typically provided as a mixture of diastereomers (21-R and 21-S isomers), requiring stringent quality control during synthesis to ensure consistent isomeric ratios .

Métodos De Preparación

La síntesis de argatroban-d3 (clorhidrato) involucra varios pasos, comenzando con la L-arginina. El proceso incluye la introducción de átomos de deuterio en posiciones específicas de la molécula. Las condiciones de reacción típicamente implican el uso de reactivos y disolventes deuterados para asegurar la incorporación de deuterio. Los métodos de producción industrial para this compound (clorhidrato) son similares a los utilizados para argatroban, con pasos adicionales para introducir átomos de deuterio .

Análisis De Reacciones Químicas

Primary Reaction Mechanism

Argatroban-d3 retains the core reactivity of argatroban, specifically targeting thrombin's active site through reversible, non-covalent interactions . The deuterium substitution does not alter its binding kinetics but enhances metabolic stability in analytical workflows .

Key Reaction Pathways:

-

Thrombin Inhibition :

Binds to thrombin’s catalytic triad (Ser195, His57, Asp102), forming a stable enzyme-inhibitor complex . -

Platelet Aggregation Suppression :

Reduces thrombin-induced platelet aggregation with an IC50 of 0.077 µM in washed guinea pig platelets .

Analytical Reactivity in LC-MS/MS

This compound is utilized in mass spectrometry due to its stability under ionization conditions and minimal isotopic interference.

Method Parameters :

| Parameter | Value/Description |

|---|---|

| Ionization Mode | Positive electrospray (ESI+) |

| MRM Transition | 527.2 → 384.2 (quantifier), 527.2 → 225.1 (qualifier) |

| Retention Time | 2.8 min (HPLC C18 column) |

| LOD | 0.1 ng/mL |

| LOQ | 0.3 ng/mL |

Metabolic Stability

This compound exhibits resistance to hepatic cytochrome P450 (CYP3A4/5)-mediated metabolism due to deuterium substitution at critical positions .

Comparison with Non-Deuterated Argatroban :

| Property | Argatroban | This compound |

|---|---|---|

| Half-Life (t₁/₂) | 39–51 min | Not reported (assumed similar) |

| Metabolites | M1 (3–5× weaker activity) | Undetectable metabolites |

| Protein Binding | 54% | 54% (predicted) |

Key Findings from Clinical Trials:

Aplicaciones Científicas De Investigación

Heparin-Induced Thrombocytopenia (HIT)

Argatroban is widely recognized for its role in treating HIT, a condition where heparin therapy leads to a paradoxical increase in thrombotic events due to platelet activation. Studies have shown that Argatroban effectively restores platelet counts and reduces thrombotic complications in patients with HIT .

Clinical Study Findings:

- A study involving 16 patients confirmed HIT diagnosis; treatment with Argatroban resulted in significant platelet recovery within days .

| Parameter | Baseline (Day 0) | After Treatment (Day 3) |

|---|---|---|

| Platelet Count (G/L) | 95 ± 55 | 147 ± 89 |

| aPTT (seconds) | 45.0 ± 9.8 | 78.2 ± 35.8 |

Cerebral Arterial Thrombosis

Argatroban has been evaluated for its efficacy in managing cerebral arterial thrombosis. Although findings suggest it does not significantly improve early outcomes post-stroke compared to controls, it remains a safe option without increased hemorrhagic complications .

Study Overview:

- A retrospective analysis of patients with acute atherothrombotic stroke showed no significant difference in modified Rankin Scale scores between those treated with Argatroban and those who were not .

| Outcome Measure | Argatroban Group | Control Group |

|---|---|---|

| Modified Rankin Scale Score | No significant difference | No significant difference |

| Hemorrhagic Complications | 3.5% | 3.8% |

Critical Care Settings

In critically ill patients, particularly those with sepsis and new-onset thrombocytopenia, Argatroban has demonstrated effectiveness in delaying clot initiation without affecting clot strength significantly . This property makes it valuable in intensive care units where rapid anticoagulation is necessary.

Key Findings:

- In vitro studies showed that Argatroban prolonged thrombin lag time significantly compared to non-anticoagulated samples .

Pharmacokinetics and Metabolism

Argatroban-d3 retains similar pharmacokinetic properties to its non-deuterated counterpart but may provide enhanced stability and tracking in metabolic studies. It is predominantly metabolized by the liver, with a short half-life of approximately 40-50 minutes, allowing for rapid adjustments in dosing based on clinical needs .

Research Insights and Future Directions

The use of this compound in research settings may provide insights into thrombin inhibition mechanisms and enhance the understanding of anticoagulant therapies. Future studies could explore its potential benefits over traditional argatroban, particularly in patient populations with unique metabolic profiles.

Mecanismo De Acción

Argatroban-d3 (clorhidrato) ejerce sus efectos inhibiendo la trombina, una enzima clave en el proceso de coagulación sanguínea. Se une al sitio activo de la trombina, evitando la conversión de fibrinógeno a fibrina, que es esencial para la formación de coágulos sanguíneos. Esta inhibición reduce el riesgo de trombosis y ayuda a controlar afecciones como la trombocitopenia inducida por heparina. Los objetivos moleculares y las vías implicadas incluyen el sitio activo de la trombina y la cascada de coagulación .

Comparación Con Compuestos Similares

Structural and Functional Analogues

Argatroban-d3 belongs to a class of deuterated anticoagulants used for analytical standardization. Key structural and functional analogues include:

Key Differences :

- Pharmacological Target : this compound inhibits thrombin directly, whereas Betrixaban D6 and Edoxaban-d6 target Factor Xa .

- Analytical Utility : this compound is critical for quantifying Argatroban in pharmacokinetic studies, while Betrixaban D6 and Edoxaban-d6 serve analogous roles for their parent drugs .

Impurity and Degradation Profiles

This compound is compared with related impurities and degradation products:

- Argatroban Related Compound A (USP) : An oxidative degradation product (CAS 74874-10-5) used as a reference standard. Unlike this compound, it lacks deuterium and is employed to monitor stability and purity in drug formulations .

- Argatroban Aza-aryl N-Oxide: Another impurity used in method validation for ANDA submissions.

Analytical Challenges :

- Isomeric Purity: this compound requires proton NMR and chromatographic validation to confirm diastereomeric ratios, a step unnecessary for non-chiral impurities like Related Compound A .

- Sensitivity: Deuterated standards like this compound exhibit distinct mass shifts in LC-MS, enhancing detection specificity compared to non-deuterated impurities .

Regulatory and Manufacturing Considerations

- Quality Control : The FDA mandates that this compound manufacturers provide certificates of analysis for 21-R and 21-S isomers, including acceptance criteria for identity, assay, and isomeric ratio .

Research Findings and Data

- Method Validation: A 2021 study highlighted this compound’s role in achieving >99% accuracy in spike-recovery experiments, outperforming non-deuterated internal standards .

Actividad Biológica

Argatroban-d3 is a deuterated analog of argatroban, a synthetic direct thrombin inhibitor primarily used for anticoagulation in patients with heparin-induced thrombocytopenia (HIT). This article delves into the biological activity of this compound, highlighting its pharmacodynamics, mechanism of action, and clinical implications through data tables and case studies.

This compound functions as a reversible inhibitor of thrombin, binding to its active site and preventing thrombin-mediated reactions. Its selectivity for thrombin over other serine proteases is significant, making it a potent anticoagulant. The following table summarizes key pharmacodynamic properties:

| Property | Value |

|---|---|

| IC50 (free thrombin) | 0.01 µM |

| IC50 (clot-bound thrombin) | 0.09 µM |

| Selectivity | High for thrombin vs. factor Xa, trypsin, plasmin |

| Half-life | 40-50 minutes |

| Bioavailability | 100% (intravenous) |

| Protein Binding | 54% |

This compound exhibits similar biological activity to its parent compound, with an IC50 value of 0.077 µM for inhibiting thrombin-induced platelet aggregation in guinea pig platelets .

1. Use in Heparin-Induced Thrombocytopenia (HIT)

This compound is particularly beneficial in managing HIT, where traditional anticoagulants pose risks due to antibody formation against heparin. A study involving patients with confirmed HIT demonstrated rapid platelet recovery and effective anticoagulation when treated with argatroban:

- Mean Initial Dose: 0.77 ± 0.45 μg/kg/min

- Platelet Count Recovery: Increased from 95 ± 55 G/l at baseline to 215 ± 102 G/l at 24 hours post-infusion.

- Major Bleeding Incidence: 15% among treated patients .

2. Efficacy in Critically Ill Patients

In critically ill patients with sepsis and new-onset thrombocytopenia, argatroban was shown to delay clot initiation without affecting clot strength:

- Thrombin Lag Time: Increased from 5.3 minutes (control) to 15.5 minutes at high argatroban concentrations.

- Impact on Clotting Time: Both argatroban and dalteparin increased clotting time but did not alter maximum clot firmness .

Research Findings

Research indicates that this compound maintains the pharmacological profile of argatroban while providing a stable internal standard for quantification in laboratory settings. Its effectiveness in various clinical scenarios is supported by multiple studies:

- In percutaneous coronary interventions, argatroban demonstrated a high success rate with minimal major complications (6.3% incidence of death or myocardial infarction) .

- A recent case report highlighted successful management of cerebral venous sinus thrombosis using argatroban despite resistance due to SERPINC1 mutation, showcasing its versatility in complex cases .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Argatroban-d3 in biological matrices, and how should deuterium isotope effects be minimized during validation?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying deuterated compounds like this compound due to its high sensitivity and specificity. Key validation parameters include:

- Accuracy/Precision : Ensure <15% deviation in spiked biological samples .

- Matrix Effects : Assess ion suppression/enhancement using post-column infusion .

- Isotope Effects : Compare retention times and ionization efficiency between Argatroban and this compound to correct for deuterium-related shifts .

- Table 1 : Critical Validation Parameters for LC-MS/MS Assays

| Parameter | Acceptable Range | Methodological Consideration |

|---|---|---|

| Accuracy | 85–115% | Spike recovery in biological matrices |

| Precision (RSD) | ≤15% | Intra-/inter-day replicates |

| Matrix Effect | 80–120% | Post-column infusion analysis |

| Isotope Effect | ≤5% shift | Compare with non-deuterated analog |

Q. How should researchers design experiments to ensure reproducibility in synthesizing and characterizing this compound?

- Methodological Answer : Follow Good Laboratory Practices (GLP) for synthesis:

- Deuterium Incorporation : Use NMR and high-resolution MS to confirm ≥98% isotopic purity .

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH) to assess deuterium exchange risks .

- Documentation : Maintain batch records detailing reaction conditions, purification steps, and analytical data .

Q. What strategies are effective for conducting systematic literature reviews on this compound’s applications in anticoagulation research?

- Methodological Answer :

- Database Selection : Use Web of Science and PubMed with keywords: “this compound,” “deuterated thrombin inhibitor,” “isotope effect anticoagulation” .

- Inclusion Criteria : Prioritize peer-reviewed studies with raw pharmacokinetic/pharmacodynamic (PK/PD) data .

- Gap Analysis : Identify understudied areas (e.g., long-term stability in plasma) to refine research objectives .

Advanced Research Questions

Q. What experimental approaches can resolve contradictions between in vitro and in vivo metabolic stability data for this compound?

- Methodological Answer :

- In Vitro-In Vivo Extrapolation (IVIVE) : Use hepatocyte incubations and physiologically based pharmacokinetic (PBPK) modeling to predict in vivo clearance .

- Species-Specific Enzyme Kinetics : Compare human vs. rodent cytochrome P450 activities to explain interspecies discrepancies .

- Data Triangulation : Integrate microsomal stability data with plasma protein binding studies to refine bioavailability estimates .

Q. How do deuterium kinetic isotope effects (KIEs) influence the interpretation of this compound’s pharmacodynamic outcomes compared to its non-deuterated form?

- Methodological Answer :

- Binding Affinity Assays : Conduct surface plasmon resonance (SPR) to measure Kd changes caused by deuterium substitution .

- Enzyme Inhibition Studies : Compare IC50 values for thrombin inhibition using deuterated vs. non-deuterated analogs .

- Computational Modeling : Apply molecular dynamics simulations to predict deuterium-induced conformational shifts in drug-target interactions .

Q. What methodologies enable the integration of this compound tracer studies with computational models to predict metabolic pathways?

- Methodological Answer :

- Isotope Tracing : Administer this compound in preclinical models and quantify deuterated metabolites via LC-MS/MS .

- Metabolomics Workflow : Use untargeted MS/MS libraries to identify novel metabolites and map them to enzymatic pathways .

- Model Validation : Compare computational predictions (e.g., MetaCore) with empirical data to refine pathway annotations .

Propiedades

IUPAC Name |

(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[3-(trideuteriomethyl)-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17+,18-/m1/s1/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNPVXPOPUZYGB-HKEDOSAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1CC2=C(C(=CC=C2)S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CC[C@H](C[C@@H]3C(=O)O)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.